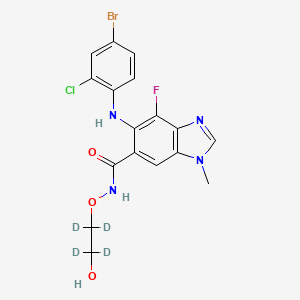
Selumetinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selumetinib-d4 is a deuterated form of Selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase (MEK) subtypes 1 and 2. These enzymes are part of the MAPK/ERK pathway, which regulates cell proliferation and is overly active in many types of cancer . This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of Selumetinib, as the deuterium atoms can provide more stable and traceable results in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selumetinib-d4 involves the incorporation of deuterium atoms into the Selumetinib molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process . The specific synthetic route may vary, but it generally involves the following steps:
Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as heavy water (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Selumetinib can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Selumetinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms .
Scientific Research Applications
Selumetinib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Selumetinib.
Biology: Employed in metabolic studies to trace the distribution and breakdown of Selumetinib in biological systems.
Mechanism of Action
Selumetinib-d4 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway . This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound can arrest the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream ERK phosphorylation .
Comparison with Similar Compounds
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.
Binimetinib: A MEK inhibitor used in the treatment of certain types of cancer.
Comparison: Selumetinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies compared to its non-deuterated counterparts . This makes it particularly valuable in pharmacokinetic and pharmacodynamic research. Additionally, this compound’s selective inhibition of MEK1/2 and its effectiveness in various cancer models highlight its potential as a therapeutic agent .
Properties
Molecular Formula |
C17H15BrClFN4O3 |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |
InChI Key |
CYOHGALHFOKKQC-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




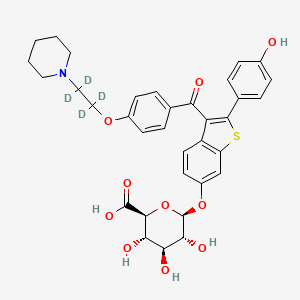

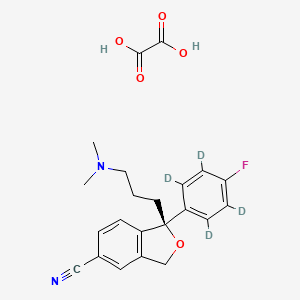
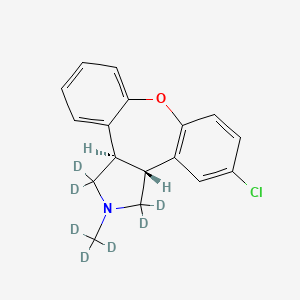

![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


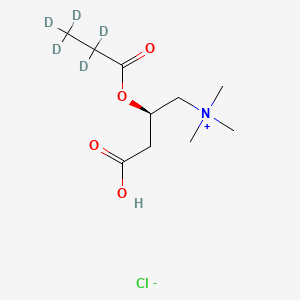
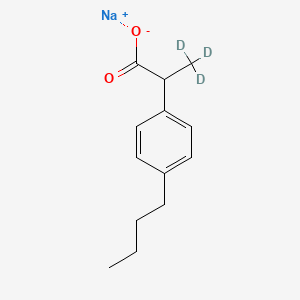
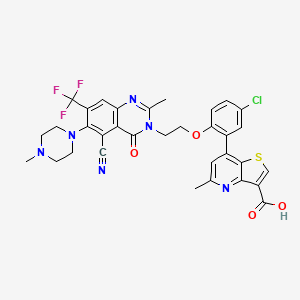
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
